molecular formula C17H19F3N4O B5662301 N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

Cat. No.: B5662301
M. Wt: 352.35 g/mol
InChI Key: JNHBCAGWZBJVRB-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is a synthetic compound characterized by its unique triazole ring structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The final step involves the coupling of the triazole derivative with an appropriate carboxamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the implementation of continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide: Another compound with a similar structure but different functional groups.

    N-ethyl-N-(2-methylprop-2-enyl)piperidine-2-carboxamide: Shares some structural similarities but differs in the core ring structure.

Uniqueness

N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is unique due to its specific combination of a triazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-4-23(9-12(2)3)16(25)15-11-24(22-21-15)10-13-7-5-6-8-14(13)17(18,19)20/h5-8,11H,2,4,9-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHBCAGWZBJVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)C1=CN(N=N1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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